![molecular formula C20H19ClFN3O4 B2754691 2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421509-48-9](/img/structure/B2754691.png)

2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

カタログ番号 B2754691

CAS番号:

1421509-48-9

分子量: 419.84

InChIキー: LEOCAABIUYPRSL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

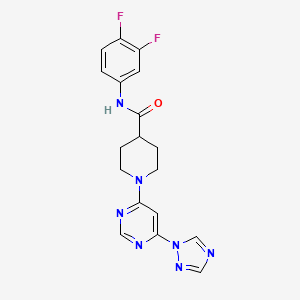

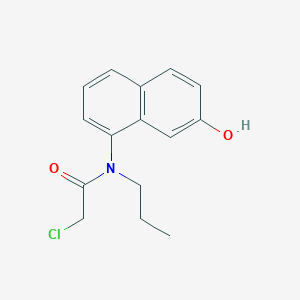

The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a benzimidazole ring, and a benzyl group with chloro and fluoro substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as baricitinib, have been synthesized using commercially available and low-cost starting materials . The synthesis involves green oxidation reactions in a microchannel reactor .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The azetidine ring, a four-membered cyclic amine, would introduce strain into the molecule . The benzimidazole ring is a fused aromatic ring structure that is common in many biologically active compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzimidazole ring, and the benzyl group with chloro and fluoro substituents. The azetidine ring, due to its strain, could be reactive towards ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could increase its reactivity, while the benzimidazole ring could contribute to its stability .科学的研究の応用

- Imidazole derivatives have been investigated for their potential as antitumor agents. For instance, researchers synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against HeLa cancer cells . This suggests that our compound of interest could be explored further in cancer research.

- Heterocyclic compounds, including imidazoles, play a crucial role in treating infectious diseases. The synthesis of novel drugs often involves heterocyclic ring-containing moieties. Our compound might exhibit antimicrobial or antiviral properties, making it relevant for drug development .

- Quorum sensing (QS) is a communication mechanism used by bacteria to regulate gene expression. Inhibiting QS can disrupt bacterial virulence. Imidazole-based compounds have been studied for their ability to block AQ signal reception at the PqsR level, potentially reducing bacterial luminescence .

- Imidazoles serve as versatile building blocks in organic synthesis. Researchers have developed green and facile synthetic routes for industrially important quaternary heterocyclic intermediates using imidazole-based compounds. These intermediates can be further utilized in drug synthesis .

- Recent advances in imidazole synthesis include combining a C2-N3 fragment with an N1-C4-C5 unit. This two-bond disconnection approach offers new possibilities for designing imidazole derivatives with specific properties .

- Imidazole-containing compounds are essential synthons in drug development. By modifying the imidazole core, researchers can fine-tune properties such as solubility, bioavailability, and target specificity. Our compound could be a starting point for designing novel drugs .

Antitumor Activity

Anti-Infective Agents

PqsR Inhibition for Quorum Sensing

Synthetic Intermediates

Two-Bond Disconnection Strategy

Drug Design and Optimization

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3.C2H2O4/c1-11-5-6-16-17(7-11)22-18(21-16)12-8-23(9-12)10-13-14(19)3-2-4-15(13)20;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOCAABIUYPRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)